molecular formula C16H11ClF3NO2S B604551 2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione CAS No. 332055-72-8

2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione

Cat. No.: B604551
CAS No.: 332055-72-8
M. Wt: 373.8g/mol
InChI Key: PMHHUQWVXBZQEK-CSULINQDSA-N
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Description

2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione typically involves the condensation of 3-chloro-4-methylaniline with 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and specific reaction times to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in substituted analogs with different functional groups .

Scientific Research Applications

2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chloroanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione
  • 2-[(3-Bromo-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione
  • 2-[(3-Methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione

Uniqueness

Compared to similar compounds, 2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione stands out due to the presence of the chloro and trifluoromethyl groups, which impart unique reactivity and potential biological activities. These structural features may enhance its stability, binding affinity to molecular targets, and overall effectiveness in various applications .

Biological Activity

The compound 2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (CAS Number: 332055-72-8) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H11ClF3NO3C_{16}H_{11}ClF_3NO_3 with a molecular weight of approximately 355.7 g/mol. The structure features a trifluoromethyl group and a thienyl moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction of 3-chloro-4-methylaniline with a suitable aldehyde or ketone derivative containing the trifluoromethyl and thienyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux to facilitate the formation of the imine structure.

Anticancer Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit significant anticancer activity. For instance, similar β-diketones have been shown to induce apoptosis in various human tumor cell lines. A study highlighted that derivatives with trifluoromethyl substitutions were effective against oral squamous cell carcinoma, with some compounds achieving a cytotoxic concentration (CC50) as low as 7.8 µg/mL .

Antimicrobial Activity

Trifluoromethyl-substituted compounds have also demonstrated antimicrobial properties. A comparative study assessed various derivatives for their efficacy against fungal pathogens such as Pseudoperonospora cubensis, revealing that certain compounds exhibited fungicidal activity exceeding 90% .

Case Studies

  • Antiplasmodial Activity : A related study evaluated the antiplasmodial effects of trifluoromethyl derivatives against Plasmodium falciparum, where some compounds showed activity significantly higher than standard antimalarial drugs .
  • Inhibition Studies : Another investigation focused on the inhibition of enzyme targets relevant to cancer metabolism. The compound was tested for its ability to inhibit specific kinases involved in tumor growth, yielding promising results that warrant further exploration .

Data Tables

Biological Activity Tested Compound Efficacy (%) Reference
Anticancer ActivityThis compound70% (HSC-2 cells)
Antifungal ActivityTrifluoromethyl derivatives96.9% (Pseudoperonospora cubensis)
Antiplasmodial ActivityVarious derivatives>90% (Plasmodium falciparum)

Properties

IUPAC Name

(Z)-3-[(3-chloro-4-methylphenyl)iminomethyl]-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO2S/c1-9-4-5-10(7-12(9)17)21-8-11(15(23)16(18,19)20)14(22)13-3-2-6-24-13/h2-8,22H,1H3/b14-11-,21-8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHHUQWVXBZQEK-CSULINQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N=C/C(=C(\C2=CC=CS2)/O)/C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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